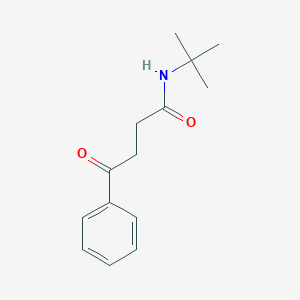![molecular formula C25H26N4O B293293 N'-[1-(1H-indol-5-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B293293.png)
N'-[1-(1H-indol-5-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[1-(1H-indol-5-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide, also known as ICP-1, is a compound that has been extensively researched in the field of medicinal chemistry. It belongs to the class of hydrazide derivatives and has shown promising results in various scientific studies.
Mécanisme D'action
The exact mechanism of action of N'-[1-(1H-indol-5-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. It has also been shown to inhibit the activity of various kinases, such as AKT and ERK, which are involved in cell signaling.
Biochemical and Physiological Effects:
N'-[1-(1H-indol-5-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the formation of amyloid-beta plaques in Alzheimer's disease, and inhibit the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-[1-(1H-indol-5-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is its versatility in different scientific applications. It has been shown to have potential in the treatment of various diseases, making it a promising candidate for further research. However, one of the limitations of N'-[1-(1H-indol-5-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on N'-[1-(1H-indol-5-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide. One area of interest is its potential use in combination therapy with other drugs. It has been shown to enhance the effects of certain chemotherapy drugs, making it a potential candidate for combination therapy in cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of N'-[1-(1H-indol-5-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide and to optimize its therapeutic potential.
Méthodes De Synthèse
N'-[1-(1H-indol-5-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide can be synthesized through a multistep process that involves the condensation of 1-(1H-indol-5-yl)ethanone with 3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide in the presence of a suitable catalyst. The resulting product is then purified through various chromatographic techniques to obtain the pure compound.
Applications De Recherche Scientifique
N'-[1-(1H-indol-5-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide has been extensively studied for its potential use in the treatment of various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and inflammation. Its anti-cancer properties have been demonstrated in various in vitro and in vivo studies, where it has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease, N'-[1-(1H-indol-5-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. Inflammation is another area where N'-[1-(1H-indol-5-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide has shown potential, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C25H26N4O |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
N-[(E)-1-(1H-indol-5-yl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C25H26N4O/c1-17(18-10-11-22-19(16-18)12-14-26-22)27-28-25(30)13-15-29-23-8-4-2-6-20(23)21-7-3-5-9-24(21)29/h2,4,6,8,10-12,14,16,26H,3,5,7,9,13,15H2,1H3,(H,28,30)/b27-17+ |
Clé InChI |
PRLKEUQBHNUAFL-WPWMEQJKSA-N |
SMILES isomérique |
C/C(=N\NC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)/C4=CC5=C(C=C4)NC=C5 |
SMILES |
CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC5=C(C=C4)NC=C5 |
SMILES canonique |
CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC5=C(C=C4)NC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(14E)-14-[(4-chlorophenyl)methylidene]-11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B293210.png)
![4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide](/img/structure/B293212.png)
![4-[(4-ethoxyphenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B293213.png)
![4-(4-chlorophenyl)-2-ethoxy-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B293214.png)
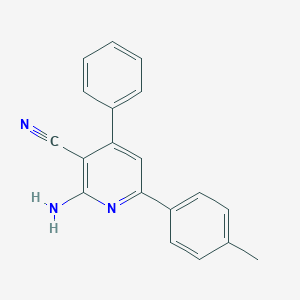
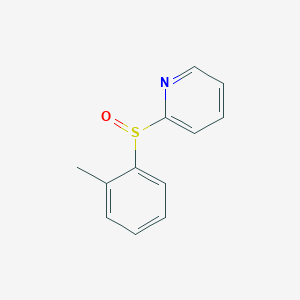
![2-[(2-Thienylcarbonyl)amino]benzyl 2-thiophenecarboxylate](/img/structure/B293223.png)
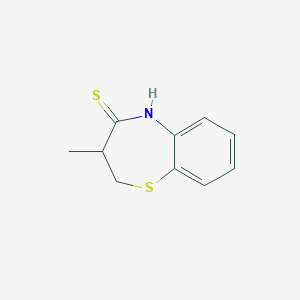
![2-[(4-Methylbenzothioyl)amino]benzyl 4-methylbenzoate](/img/structure/B293225.png)
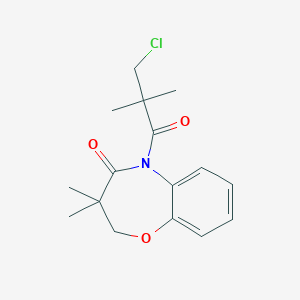
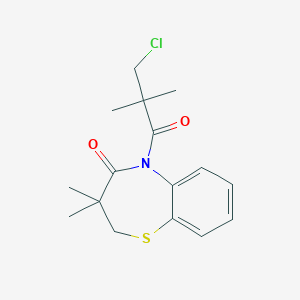
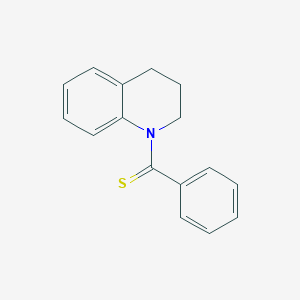
![2-[(2,2-Dimethylpropanoyl)amino]benzyl pivalate](/img/structure/B293231.png)
